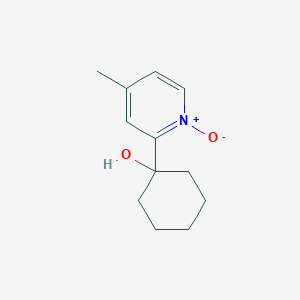

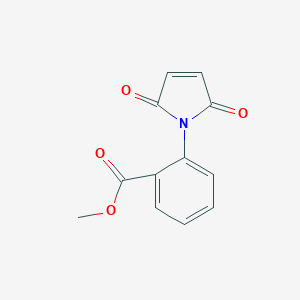

methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

Descripción general

Descripción

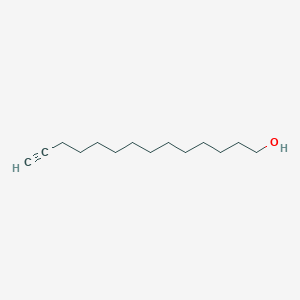

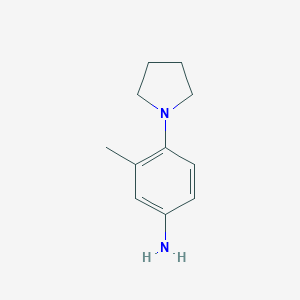

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is a chemical compound that features a pyrrole ring, which is a five-membered heterocycle containing nitrogen. The pyrrole ring in this compound is substituted at the 2-position with a benzoate ester group and is further characterized by the presence of two ketone functionalities at the 2,5-positions within the pyrrole ring, making it a dioxo compound .

Synthesis Analysis

The synthesis of related pyrrole derivatives often involves the use of multifunctional reagents that can introduce various substituents onto the pyrrole ring. For instance, methyl (E)-2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate has been used to synthesize derivatives of pyrrole . Similarly, the synthesis of 1,4-disubstituted and 1,4,5-trisubstituted pyrroles can be achieved from reactions involving primary amines and compounds with benzotriazolyl groups . Although the specific synthesis of methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often elucidated using techniques such as X-ray diffraction, which provides information on the crystal structure, and spectroscopic methods like FT-IR, which can be used to identify functional groups . Theoretical calculations, including Hartree-Fock (HF) and Density Functional Theory (DFT), can also be employed to predict structural parameters and vibrational frequencies . These methods would be applicable to analyze the molecular structure of methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including nucleophilic and electrophilic substitutions . The presence of the dioxo functionality in the compound suggests that it could participate in reactions typical of carbonyl groups, such as condensation reactions or nucleophilic additions. Organotin(IV) complexes have been synthesized using a related pyrrole derivative, indicating the potential for coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be influenced by their substituents. For example, the introduction of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, and reactivity. The excess molar volumes of related compounds like 2-pyrrolidinone have been studied, indicating interactions with various solvents . The antimicrobial activity of some pyrrole derivatives has also been evaluated, showing potential biological applications . These studies provide a basis for understanding the properties of methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate, although specific data on this compound is not provided in the papers.

Aplicaciones Científicas De Investigación

-

Scientific Field: Organic Chemistry

- Application : Synthesis of 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide .

- Method : The reaction of 4-aminobenzenesulfonamide with maleic anhydride gave (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid, which was reacted with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide .

- Results : The synthesized compound enters the aza-Michael reaction with secondary amines to form 4-[3-(N,N-dialkylamino)]-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrole-1-yl)benzenesulfonamides .

-

Scientific Field: Medicinal Chemistry

- Application : Derivatives of 1H-pyrrole-2,5-diones [maleimides (MI)] find wide practical application due to the presence of two important structural fragments: an activated double bond and an imide group .

- Method : They easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .

- Results : These include selective inhibitory activity against various proteins, for example, the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .

-

Scientific Field: Proteomics

- Application : ThioGlo1, a thiol-reactive dye used for fluorescence labeling of proteomic samples .

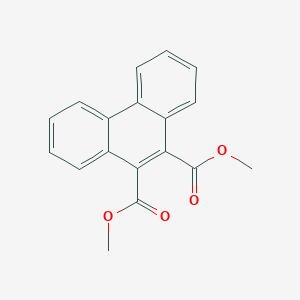

- Method : Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate can be used as an intermediate in organic synthesis .

- Results : It is mainly used in laboratory research and development process and chemical production process .

-

Scientific Field: Organic Synthesis

- Application : 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-benzoic acid .

- Method : This compound is used in various fields from cutting-edge technology research to life science-related, organic synthesis, and environmental measurement reagents .

- Results : The specific results or outcomes obtained from the use of this compound are not specified .

-

Scientific Field: Proteomics

- Application : ThioGlo1, a thiol-reactive dye used for fluorescence labeling of proteomic samples .

- Method : Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate can be used as an intermediate in organic synthesis .

- Results : It is mainly used in laboratory research and development process and chemical production process .

-

Scientific Field: Organic Synthesis

- Application : 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-benzoic acid .

- Method : This compound is used in various fields from cutting-edge technology research to life science-related, organic synthesis, and environmental measurement reagents .

- Results : The specific results or outcomes obtained from the use of this compound are not specified .

Safety And Hazards

The safety information for “methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propiedades

IUPAC Name |

methyl 2-(2,5-dioxopyrrol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-17-12(16)8-4-2-3-5-9(8)13-10(14)6-7-11(13)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWKOBRYDWGUOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90301614 | |

| Record name | methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |

CAS RN |

19077-61-3 | |

| Record name | 19077-61-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.